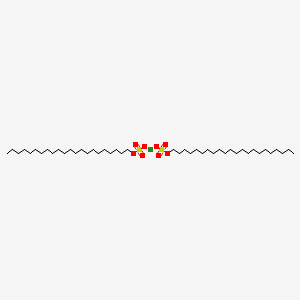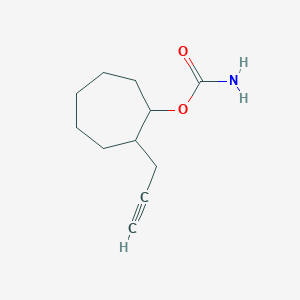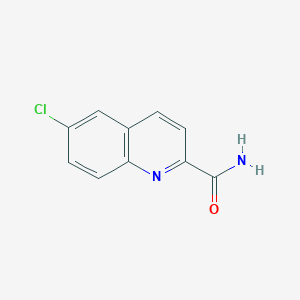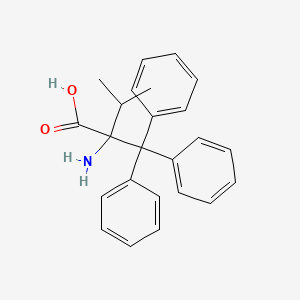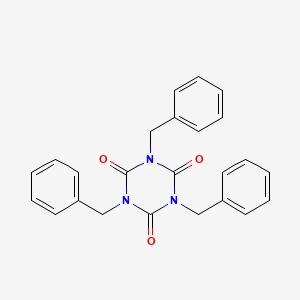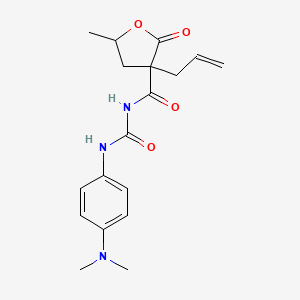![molecular formula C12H8BrS3Sb B13770541 6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine CAS No. 7227-99-8](/img/structure/B13770541.png)
6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate: is a complex organometallic compound that features both antimony and sulfur atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate typically involves the reaction of antimony bromide with 2-(2-sulfidophenyl)sulfanylbenzenethiolate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, it is likely that similar procedures to those used in laboratory synthesis are employed. This would involve scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
化学反応の分析
Types of Reactions: Bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of antimony.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The bromine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of antimony, while substitution reactions can produce various halogenated derivatives.
科学的研究の応用
Chemistry: In chemistry, bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate is used as a precursor for the synthesis of other organometallic compounds. Its unique structure allows for the exploration of new catalytic processes and materials with enhanced properties.
Biology and Medicine:
Industry: In industry, the compound may be used in the development of advanced materials, such as semiconductors or specialized coatings. Its unique properties could also make it useful in various catalytic processes.
作用機序
The mechanism by which bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate exerts its effects is primarily through its ability to participate in redox reactions and coordinate with other molecules. The antimony atom can act as a Lewis acid, facilitating various chemical transformations. The sulfur atoms in the compound can also engage in coordination chemistry, further enhancing its reactivity.
類似化合物との比較
Antimony trisulfide: Another antimony-sulfur compound with different properties and applications.
Bromobenzene: A simpler brominated aromatic compound used in various organic synthesis reactions.
Diphenyl sulfide: A sulfur-containing aromatic compound with different reactivity and applications.
Uniqueness: Bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate is unique due to the presence of both antimony and sulfur atoms within its structure This combination imparts distinct chemical properties that are not observed in simpler compounds like bromobenzene or diphenyl sulfide
特性
CAS番号 |
7227-99-8 |
|---|---|
分子式 |
C12H8BrS3Sb |
分子量 |
450.1 g/mol |
IUPAC名 |
11-bromobenzo[d][1,3,6,2]benzotrithiastibocine |
InChI |
InChI=1S/C12H10S3.BrH.Sb/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14;;/h1-8,13-14H;1H;/q;;+3/p-3 |
InChIキー |
YIOAGJJRKDXUDC-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C2C(=C1)SC3=CC=CC=C3S[Sb](S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


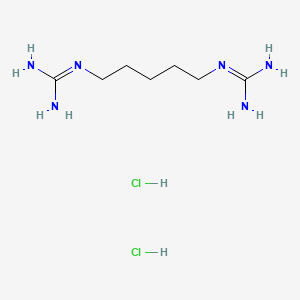

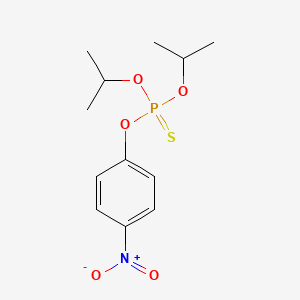
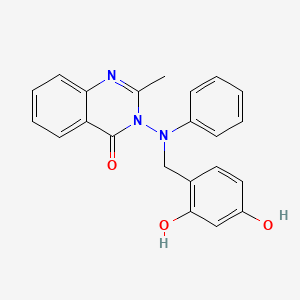

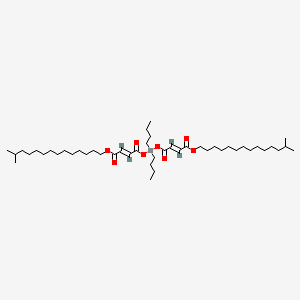
![1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride](/img/structure/B13770498.png)
